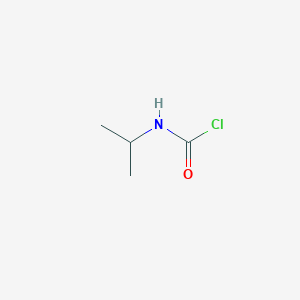

Isopropylcarbamic chloride

Übersicht

Beschreibung

Isopropylcarbamic chloride, with the chemical formula C₄H₈ClNO, is a compound used in various chemical reactions and industrial applications. It is known for its reactivity and is often utilized in the synthesis of other chemical compounds. The compound is typically stored under an inert atmosphere and at low temperatures to maintain its stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isopropylcarbamic chloride can be synthesized through the reaction of isopropylamine with phosgene. The reaction is typically carried out under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:

Isopropylamine+Phosgene→Isopropylcarbamic chloride+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction between isopropylamine and phosgene is carefully monitored. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .

Analyse Chemischer Reaktionen

Types of Reactions: Isopropylcarbamic chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted carbamates.

Hydrolysis: In the presence of water, it hydrolyzes to form isopropylamine and carbon dioxide.

Decomposition: At elevated temperatures, it can decompose to form isopropyl isocyanate and hydrogen chloride.

Common Reagents and Conditions:

Nucleophiles: Such as alcohols and amines, which react with this compound to form carbamates.

Water: For hydrolysis reactions.

Heat: For decomposition reactions.

Major Products:

Substituted Carbamates: Formed from substitution reactions.

Isopropylamine and Carbon Dioxide: Formed from hydrolysis.

Isopropyl Isocyanate and Hydrogen Chloride: Formed from decomposition.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Research

Isopropylcarbamic chloride has been investigated for its potential in cancer treatment. It serves as a precursor for synthesizing various pharmaceutical compounds that exhibit antitumor activity. For example, derivatives of this compound have been linked to the inhibition of tumor growth and angiogenesis, particularly in solid tumors such as lung and colon cancers . The compound's ability to modify biological pathways involved in cancer progression makes it a valuable candidate for further exploration.

Pharmacological Studies

Research has shown that this compound can be utilized to develop novel pharmacophores that enhance the efficacy of existing drugs. Studies indicate that compounds derived from this compound can selectively inhibit certain enzymes associated with cancer cell metabolism, thereby reducing tumor viability without affecting normal cells . This selectivity is crucial for minimizing side effects during cancer treatment.

Organic Synthesis

Reagent in Chemical Reactions

this compound is frequently employed as a reagent in organic synthesis. It can react with various nucleophiles to form carbamates and other derivatives, which are essential intermediates in the synthesis of complex organic molecules. The compound's reactivity allows chemists to introduce functional groups into target molecules efficiently .

Synthesis of Carbamates

The compound is particularly useful in synthesizing carbamate derivatives, which have applications ranging from agricultural chemicals to pharmaceuticals. By reacting this compound with alcohols or amines, researchers can create a diverse array of carbamate compounds that serve as insecticides, herbicides, and therapeutic agents .

Environmental Applications

Biocidal Properties

this compound exhibits biocidal activity, making it suitable for use in formulations aimed at controlling microbial growth in various environments. Its effectiveness against bacteria and fungi suggests potential applications in preserving materials such as wood, textiles, and plastics . This biocidal property can be harnessed to develop safer products for industrial applications.

Case Studies

Wirkmechanismus

The mechanism by which isopropylcarbamic chloride exerts its effects involves its reactivity with nucleophiles. The compound’s electrophilic carbon atom is susceptible to attack by nucleophiles, leading to the formation of various products depending on the nature of the nucleophile. This reactivity is utilized in the synthesis of a wide range of chemical compounds .

Vergleich Mit ähnlichen Verbindungen

Methylcarbamic Chloride: Similar in structure but with a methyl group instead of an isopropyl group.

Ethylcarbamic Chloride: Contains an ethyl group instead of an isopropyl group.

Tert-Butylcarbamic Chloride: Contains a tert-butyl group instead of an isopropyl group.

Uniqueness: Isopropylcarbamic chloride is unique due to its specific reactivity profile and the steric effects imparted by the isopropyl group. This makes it particularly useful in certain synthetic applications where other carbamic chlorides may not be as effective .

Biologische Aktivität

Isopropylcarbamic chloride (IPC) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This article reviews the biological activity of IPC, focusing on its mechanisms, therapeutic potential, and relevant studies.

This compound has the molecular formula and is classified as an organochlorine compound. Its structure allows it to participate in various chemical reactions, making it a versatile compound in both pharmaceutical and agricultural contexts .

Mechanisms of Biological Activity

IPC exhibits biological activity primarily through its interactions with biological systems. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : IPC may inhibit certain enzymes, which can lead to therapeutic effects, particularly in cancer treatment. For instance, compounds similar to IPC have been studied for their ability to inhibit tumor growth by targeting angiogenesis .

- Cytotoxic Effects : IPC has shown potential as a cytotoxic agent against various cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in malignant cells while sparing normal cells .

- Antioxidant Properties : IPC and its derivatives have been evaluated for their antioxidant capabilities, which are crucial for mitigating oxidative stress in cells. This property is particularly relevant in the context of cancer therapy, where oxidative damage can influence tumor progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of IPC:

- Cytotoxicity Evaluation : In a study examining the cytotoxic effects of IPC on human cancer cell lines, it was found that IPC exhibited significant cytotoxicity with an IC50 value indicating effective inhibition at low concentrations .

- Enzyme Inhibition Studies : Research demonstrated that IPC could inhibit specific enzymes involved in tumor growth, showcasing its potential as a therapeutic agent against solid tumors .

- Antioxidant Activity : IPC was tested for its ability to scavenge reactive oxygen species (ROS), revealing promising results that suggest its utility in reducing oxidative stress associated with cancer progression .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

N-propan-2-ylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-3(2)6-4(5)7/h3H,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPXPCGVNXPRLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506743 | |

| Record name | Propan-2-ylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38955-43-0 | |

| Record name | Propan-2-ylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.